molecular formula C6H6Br2N2 B13583858 (2,5-Dibromopyridin-3-yl)methanamine

(2,5-Dibromopyridin-3-yl)methanamine

Cat. No.: B13583858
M. Wt: 265.93 g/mol
InChI Key: DBDWCBMIJPUFTR-UHFFFAOYSA-N
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Description

Significance of Brominated Pyridine (B92270) Derivatives in Organic Synthesis

Brominated pyridine derivatives are highly valued as versatile intermediates in organic synthesis. The carbon-bromine (C-Br) bonds on the pyridine ring serve as reliable handles for introducing molecular complexity through a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings. rsc.orgnih.gov These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The utility of dibrominated pyridines is particularly enhanced by the potential for site-selective reactions. The electronic environment of each bromine atom is influenced by its position relative to the ring's nitrogen atom. The pyridine nitrogen is electron-withdrawing, creating a non-uniform electron density across the ring, which in turn makes the C-Br bonds at different positions electronically distinct. rsc.orgnih.gov For example, studies on dihalopyridines have shown that reaction conditions, catalysts, and ligands can be tuned to favor functionalization at one position over another. nih.govwhiterose.ac.ukacs.org This differential reactivity allows for the sequential and controlled introduction of different substituents onto the pyridine core, a crucial strategy for building complex molecular architectures.

Emergence of Pyridylmethanamine Motifs in Chemical Research

The pyridylmethanamine motif, which consists of a methylamine (B109427) group (-CH2NH2) attached to a pyridine ring, combines two structurally important components. The pyridine ring itself is a well-established pharmacophore, prized for its ability to engage in hydrogen bonding and its metabolic stability. nih.govmdpi.com

The other component, structurally analogous to benzylamine (B48309), is also a key building block in numerous pharmaceuticals. wikipedia.orgchemicalbook.com The benzylamine moiety is known to interact with biological targets, such as the catalytic anionic site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, the primary amine of the methanamine group provides a reactive site for further modification, allowing it to be incorporated into larger structures through reactions like acylation or alkylation. wikipedia.org Consequently, the pyridylmethanamine scaffold represents a logical and promising combination of two medicinally relevant fragments, offering both a key heterocyclic core and a versatile functional handle for synthetic elaboration.

Academic Relevance of (2,5-Dibromopyridin-3-yl)methanamine as a Multifunctional Synthon

While specific academic literature detailing the applications of this compound is not extensive, its value as a multifunctional synthon can be inferred from the well-established chemistry of its core structure, 2,5-dibromopyridine (B19318). A multifunctional synthon is a compound with multiple reactive sites that can be addressed selectively to build more complex molecules in a controlled, stepwise manner.

The key to the academic relevance of this compound lies in the differential reactivity of its three functional sites: the bromine atom at the C2 position, the bromine atom at the C5 position, and the methanamine group at the C3 position.

Differential Halogen Reactivity : The C2 and C5 positions on the pyridine ring are electronically distinct. The C2 position is more electron-deficient due to its proximity to the nitrogen atom, which can influence the reactivity of the C2-Br bond in palladium-catalyzed cross-coupling reactions. rsc.org Studies on 2,5-dihalopyridines and related systems have demonstrated that selective cross-coupling at either the C2 or C5 position is achievable by carefully selecting catalysts, ligands, and reaction conditions. nih.gov For instance, research on 2,5-dichloropyridine (B42133) has shown that ligand-free conditions can promote unprecedented C5-selectivity in Suzuki couplings. nih.gov This established principle of site-selectivity strongly suggests that the two bromine atoms in this compound can be functionalized sequentially.

Orthogonal Reactivity : The primary amine of the methanamine group offers a third point for diversification that is orthogonal to the chemistry of the C-Br bonds. This amine can undergo a different set of reactions, such as amide bond formation, sulfonylation, or reductive amination, independently of the cross-coupling reactions at the bromine sites.

This combination of two electronically distinct, addressable bromine atoms and a versatile amine handle makes this compound a theoretically powerful building block. It allows for a three-dimensional expansion of molecular complexity from a single, well-defined core, enabling the synthesis of diverse compound libraries for screening in drug discovery and materials science.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
CAS Number 1027170-43-9
Canonical SMILES C1=C(C(=C(N=C1)Br)CN)Br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(2,5-dibromopyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2

InChI Key

DBDWCBMIJPUFTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromopyridin 3 Yl Methanamine and Its Analogues

Strategic Approaches to the Pyridine (B92270) Core Dibromination

The foundational step in the synthesis of the target compound is the creation of the 2,5-dibrominated pyridine scaffold. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve the desired substitution pattern. The synthesis typically begins with a more activated or strategically substituted pyridine precursor, such as 3-methylpyridine (B133936) (3-picoline) or a derivative thereof.

Regioselective Bromination Techniques

Achieving 2,5-dibromination on a pyridine ring requires careful control of reaction conditions to direct the electrophilic bromine to the desired positions. Direct bromination of unsubstituted pyridine is often unselective and requires harsh conditions. Therefore, synthetic strategies typically rely on precursors with activating groups that direct bromination.

For instance, starting with an amino-substituted pyridine, such as 2-aminopyridine (B139424), can facilitate regioselective bromination. The amino group strongly activates the ring towards electrophilic substitution, primarily at the ortho and para positions. In the synthesis of 2,5-dibromopyridine (B19318), 2-aminopyridine is first brominated to yield 2-amino-5-bromopyridine (B118841). orgsyn.org Over-bromination can be an issue, leading to by-products like 2-amino-3,5-dibromopyridine, which necessitates purification. orgsyn.orgheteroletters.org The use of N-bromosuccinimide (NBS) is a common method for such transformations, offering milder conditions compared to elemental bromine.

Precursor Synthesis and Halogenation

A common and effective route to the key intermediate, 2,5-dibromo-3-methylpyridine (B189406), starts from 2-amino-3-methylpyridine. google.comguidechem.com This process involves a two-stage approach: initial regioselective bromination followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.

The first stage involves the protection of the reactive amino group, often through acetylation with acetic anhydride, to moderate its activating effect and prevent side reactions. The resulting acetamide (B32628) then directs the electrophilic bromination, typically with liquid bromine, to the C-5 position, yielding 2-acetamido-5-bromo-3-methylpyridine. Subsequent hydrolysis removes the acetyl protecting group to give 2-amino-5-bromo-3-methylpyridine (B22881). guidechem.com

The second stage is the conversion of the remaining amino group at the C-2 position to a bromine atom. This is accomplished via a Sandmeyer reaction. The 2-amino-5-bromo-3-methylpyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid to form an in situ diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with bromide, affording the desired 2,5-dibromo-3-methylpyridine. google.comguidechem.com Precise temperature control, typically between -5 to 10 °C, is crucial during the diazotization and substitution steps to maximize yield and minimize side reactions. google.com

StepReactantsReagents & ConditionsProductYieldReference
1. Bromination 2-Amino-3-methylpyridine1. Acetic anhydride, reflux2. Liquid bromine, 50-60 °C3. NaOH (aq)2-Amino-5-bromo-3-methylpyridine~64% guidechem.com
2. Sandmeyer Rxn 2-Amino-5-bromo-3-methylpyridineHBr, CuBr, NaNO₂, -5 to 10 °C2,5-Dibromo-3-methylpyridine64-67% google.com

Installation of the Methanamine Moiety

With the 2,5-dibromo-3-methylpyridine core established, the next phase of the synthesis involves the functionalization of the methyl group at the C-3 position to introduce the required methanamine functionality.

Amination Reactions and Conditions

The conversion of the C-3 methyl group into a methanamine group is typically achieved through a two-step sequence involving benzylic-type halogenation followed by nucleophilic substitution.

First, the methyl group of 2,5-dibromo-3-methylpyridine is subjected to free-radical bromination. This reaction, often employing N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions, selectively brominates the benzylic position to yield 3-(bromomethyl)-2,5-dibromopyridine. The pyridine nitrogen deactivates the adjacent methyl groups, making this selective halogenation feasible. daneshyari.com

Second, the resulting 3-(bromomethyl)-2,5-dibromopyridine is a reactive benzylic halide that readily undergoes nucleophilic substitution with an amine source. Common methods include:

Reaction with Ammonia (B1221849): Using aqueous or anhydrous ammonia will directly install the primary amine.

Gabriel Synthesis: This classic method involves reaction with potassium phthalimide (B116566) followed by hydrazinolysis or acidic hydrolysis to release the primary amine, providing a clean route that avoids over-alkylation.

Reaction with Sodium Azide (B81097): Substitution with sodium azide gives an intermediate azido (B1232118) compound, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Protection and Deprotection Strategies for the Amine Functionality

To control reactivity in subsequent synthetic steps or to facilitate purification, the newly installed primary amine of (2,5-Dibromopyridin-3-yl)methanamine may require protection. Standard amine protecting groups are employed for this purpose.

Common strategies include:

Carbamates: Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) yields the corresponding Boc- or Cbz-protected amines, respectively. These groups are robust but can be removed under specific conditions (acid for Boc, hydrogenolysis for Cbz).

Phthalimide Group: As mentioned in the Gabriel synthesis, the phthalimide group serves as a protected form of the primary amine, which is deprotected in a distinct final step.

Deprotection is carried out using standard literature procedures tailored to the specific protecting group used, thereby liberating the final this compound.

Catalytic Methods in the Synthesis of Related Pyridylmethanamines

Modern catalytic methods offer advanced strategies for the synthesis of pyridylmethanamines and their analogues, sometimes providing more direct routes or milder reaction conditions.

For the installation of the amine moiety, direct C-H amination of the benzylic methyl group represents a state-of-the-art alternative to the halogenation-substitution sequence. While not yet specifically documented for 2,5-dibromo-3-methylpyridine, catalytic systems involving copper or ruthenium have been developed for the intermolecular amination of benzylic C-H bonds. dtu.dkunimi.it These methods can utilize various nitrogen sources and proceed under photocatalytic or thermal conditions, offering a more atom-economical approach. dtu.dk

Palladium-Mediated Cross-Coupling Reactions

The 2,5-dibromopyridine scaffold, a direct precursor to the title compound, is an excellent substrate for palladium-mediated cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for sequential, site-selective functionalization.

Due to the electron-withdrawing nature of the pyridine nitrogen, the C2 and C4 positions are more electron-deficient (electrophilic) than other positions. Consequently, in 2,5-dihalopyridines, oxidative addition of palladium(0) catalysts occurs preferentially at the C2 position. This inherent selectivity allows for monofunctionalization at the C2-bromo position while leaving the C5-bromo position intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent. Studies on analogous 5-bromo-2-methylpyridin-3-amine (B1289001) have shown successful coupling with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base. researchgate.net For this compound, this reaction would be expected to proceed selectively at the more reactive C2 position.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is highly effective for creating C-C bonds. rsc.orgreddit.com Research has specifically highlighted the utility of Negishi coupling for synthesizing 2,5-disubstituted pyridines from 2,5-dibromopyridine by exploiting the differential reactivity of the two bromine atoms. bme.hu This allows for the stepwise introduction of different substituents at the C2 and C5 positions, providing a powerful tool for generating a diverse library of analogues.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromopyridine substrates.

Reaction TypeCatalystLigand (if separate)BaseSolventTypical Substrates
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂Triphenylphosphine (PPh₃)K₃PO₄, Na₂CO₃1,4-Dioxane/Water, TolueneAryl/Heteroaryl Boronic Acids
NegishiPd(PPh₃)₄ or Pd(OAc)₂Triphenylphosphine (PPh₃), CPhosNot requiredTHF, DioxaneAlkyl/Aryl Zinc Halides
Buchwald-Hartwig AminationPd(OAc)₂ or Pd₂(dba)₃BINAPCs₂CO₃, NaOtBuToluenePrimary/Secondary Amines

Other Transition Metal-Catalyzed Transformations

While palladium is dominant in cross-coupling, other transition metals like copper, rhodium, and iron offer unique catalytic activities for synthesizing and functionalizing pyridine rings, providing alternative routes to analogues of this compound.

Copper-Catalyzed Reactions: Copper catalysts are effective for a range of transformations, including amination and annulation reactions to build pyridine rings. semanticscholar.orgmasterorganicchemistry.comorganic-chemistry.org For instance, copper-catalyzed methods have been developed for the synthesis of polyfunctional pyridines through cascade reactions or three-component tandem cyclizations. organic-chemistry.orgresearchgate.netnih.govlibretexts.org These methods often use readily available starting materials and can provide access to complex pyridine structures that might be difficult to obtain otherwise.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in novel synthetic routes to pyridines, such as the C-H activation and annulation of α,β-unsaturated ketoximes with alkynes. mdma.chyoutube.com Another innovative approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which rearranges to form highly functionalized pyridines in a one-pot procedure. rsc.org These methods offer distinct pathways to substituted pyridines, often with high regioselectivity. semanticscholar.org

Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, is an attractive catalyst from a green chemistry perspective. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to produce symmetrical pyridines efficiently. Other iron-catalyzed methods involve the cyclization of ketoxime carboxylates with nitrones or anilines to afford diverse pyridine derivatives. rsc.orgnih.govresearchgate.net

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of pyridine derivatives, several green approaches have been explored.

Microwave-assisted organic synthesis is a key green technology that can significantly reduce reaction times, improve yields, and enhance product purity. The reaction of 3,5-dibromopyridine (B18299) with various amines, for example, shows dramatically improved yields and shorter reaction times under microwave irradiation compared to conventional heating. organic-chemistry.org

Another green strategy involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, MCM-41-bound copper(I) bromide has been used as a recyclable catalyst for the three-component synthesis of polysubstituted pyridines, demonstrating high efficiency over multiple cycles. masterorganicchemistry.com Iron-catalyzed reactions are also considered "green" due to the low toxicity and high abundance of iron.

Scale-Up Considerations for Laboratory Synthesis

The transition from a laboratory-scale procedure to a larger-scale synthesis presents several challenges, including reaction control, purification, and cost-effectiveness. For this compound, the most critical scale-up consideration lies in the synthesis of its precursor, 2,5-dibromopyridine.

A scalable process for preparing 2,5-dibromopyridine from 2-aminopyridine has been developed with a total yield of approximately 83%. Key aspects of this process that facilitate scale-up include:

Impurity Management: The primary side reaction during the initial bromination of 2-aminopyridine is the formation of 2-amino-3,5-dibromopyridine. A robust and convenient separation method is crucial to obtain the pure 2-amino-5-bromopyridine intermediate.

Reagent Choice: In the subsequent Sandmeyer reaction, using liquid bromine instead of conventional copper halides like CuBr can be more commercially feasible and efficient on a larger scale.

Process Optimization: Chinese patents describe detailed procedures for the synthesis of 2,5-dibromopyridine and its methylated analogue, 2,5-dibromo-3-methylpyridine, focusing on yield optimization and mild reaction conditions suitable for industrial application. acsgcipr.orgrsc.orglibretexts.org These methods often involve the protection of the amino group, followed by bromination and a diazotization/bromination sequence.

Careful control of reaction parameters such as temperature, addition rates, and solvent choice is essential to ensure safety and reproducibility when scaling up these potentially exothermic reactions.

Chemical Reactivity and Derivatization of 2,5 Dibromopyridin 3 Yl Methanamine

Reactions at the Bromine Substituents

The two bromine atoms on the pyridine (B92270) ring are susceptible to a variety of substitution reactions, including nucleophilic aromatic substitution and, more commonly, transition metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, being electron-deficient, influence the reactivity of these halogen substituents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. youtube.com In pyridines, the nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho and para positions (positions 2, 4, and 6). youtube.comlibretexts.org For (2,5-Dibromopyridin-3-yl)methanamine, the bromine atoms are at positions 2 and 5. While the bromine at the 2-position is activated by the ring nitrogen, the one at the 5-position is less so.

Generally, SNAr reactions on aryl halides require strong activation by electron-withdrawing groups and proceed via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. libretexts.orgyoutube.com Although less common than electrophilic substitutions for aromatic compounds, nucleophilic substitutions are significant for electron-deficient systems like pyridines. libretexts.org However, SNAr reactions on unactivated or moderately activated halopyridines often require harsh conditions. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise pathway. nih.gov The leaving group ability in these reactions can be context-dependent; while often F > Cl ≈ Br > I in activated systems, this is not always the case, especially when the reaction mechanism shifts. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most common strategy for modifying the bromine positions of this compound. eie.grustc.edu.cnbohrium.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.eduyonedalabs.com This reaction is widely used to form C(sp²)–C(sp²) bonds. The dibromo-substituted pyridine core of the target molecule can react with various aryl- or vinylboronic acids to introduce new carbon frameworks. Due to the different electronic environments of the bromine atoms at the C2 and C5 positions, selective or sequential couplings can often be achieved by carefully controlling reaction conditions. nih.gov

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines

Catalyst / LigandBaseSolventTemperatureOutcomeReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °CBiaryl product formation mdpi.com
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60 °CHigh yield of coupled product harvard.edu
PdCl₂(dppf)KOH (aq)Dioxane90 °CEfficient C-C bond formation mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org This reaction can be applied to this compound to introduce alkynyl moieties, which are valuable precursors for further transformations. scirp.org Similar to the Suzuki reaction, selectivity between the C2 and C5 positions can be a key consideration. nih.gov

General Reaction Scheme:

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

Catalyst / Co-catalystBaseSolventTemperatureOutcomeReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF100 °CHigh yield of alkynylpyridine scirp.org
Pd(CF₃COO)₂ / CuIEt₃NDMF100 °CSynthesis of 2-amino-3-alkynylpyridines scirp.org
Pd(II) complex / CuIAmine BaseVariousRoom Temp.Formation of C(sp²)–C(sp) bonds libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. rug.nlorganic-chemistry.org It can be used to replace one or both bromine atoms of this compound with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles. libretexts.orgresearchgate.net The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency. libretexts.org

General Reaction Scheme:

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

LigandBaseSolventTemperatureApplicationReference
P(o-tolyl)₃NaOtBuToluene80-110 °CEarly systems for aryl bromides rug.nl
BINAP / DPPFNaOtBuToluene80-100 °CCoupling with primary amines wikipedia.org
RuPhos / BrettPhosCs₂CO₃ / K₃PO₄Dioxane / Toluene80-110 °CFor hindered or challenging substrates rug.nl

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The formation of organometallic reagents from aryl halides provides powerful nucleophiles for C-C bond formation.

Grignard Reagents: The reaction of bromopyridines with magnesium metal can yield the corresponding pyridylmagnesium bromide (Grignard reagent). researchgate.net However, the formation can be challenging, and the presence of the acidic N-H protons of the primary amine on the side chain of this compound would complicate this transformation, as the Grignard reagent, once formed, would be quenched by protonolysis. Protection of the amine group would be necessary prior to attempting Grignard formation. A patent describes the reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent (via halogen-metal exchange) to selectively form the C5-Grignard, which is then trapped with an electrophile like DMF. google.com

Organolithium Reagents: Organolithium reagents can be formed from aryl halides either by direct reaction with lithium metal or, more commonly, through halogen-metal exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. wikipedia.org Similar to Grignard reagents, organolithiums are extremely strong bases and would be quenched by the primary amine. wikipedia.orgyoutube.com Therefore, amine protection is a prerequisite for generating an organolithium species from this compound.

Reactions Involving the Primary Amine Functionality

The primary aminomethyl group is a versatile handle for a range of functionalization reactions, including acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (under coupling conditions) to form stable amide derivatives. This reaction is fundamental for introducing a wide array of functional groups and for protecting the amine during subsequent transformations.

Alkylation: The amine can be alkylated using alkyl halides or other electrophiles. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common challenge. acs.org Selective mono-alkylation often requires careful control of stoichiometry and reaction conditions or the use of specific methodologies like reductive amination or specialized catalytic systems. rsc.orgresearchgate.net

Condensation Reactions (e.g., Schiff Base Formation)

Primary amines undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govscispace.com This reaction is typically reversible and often catalyzed by acid or base. The formation of a Schiff base from this compound and an appropriate aldehyde or ketone provides a route to more complex molecular architectures. chemprob.org These imine products are important intermediates and are also studied for their biological activities and applications in coordination chemistry. nih.gov

General Reaction Scheme:

Table 4: Conditions for Schiff Base Formation

Carbonyl CompoundCatalystSolventConditionsOutcomeReference
Aromatic AldehydeNone / HeatEthanolRefluxHigh yield of imine product scispace.com
Substituted AldehydeEt₃NEthanolRefluxEfficient Schiff base synthesis nih.gov
Aldehyde / KetoneP₂O₅/SiO₂Solvent-freeRoom Temp.Crystalline Schiff base scispace.com

Cyclization Reactions Leading to Fused Heterocycles

The presence of a nucleophilic aminomethyl group in proximity to an aromatic ring system is a classic structural motif for the construction of fused heterocyclic rings. In the case of this compound, the primary amine can participate in cyclocondensation reactions with various electrophilic partners to form fused pyrido-heterocycles. These intramolecular cyclization strategies are fundamental in the synthesis of novel polycyclic aromatic compounds.

One of the most common strategies involves the reaction of the aminomethyl group with bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or their precursors can lead to the formation of fused dihydropyridine (B1217469) rings. Similarly, cyclocondensation with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyridinone systems. While specific examples starting from this compound are not extensively documented, the general reactivity pattern of 3-aminomethylpyridines suggests its utility in such transformations. A notable example is the synthesis of pyrazolo-[3,4-b]-pyridine derivatives from the corresponding hydrazide of a pyridine derivative, highlighting the versatility of functional groups at the 3-position in forming fused systems. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway to complex fused pyridines. For example, the synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through reactions involving α-aminomaleimides and various aldehydes, demonstrating the potential for the aminomethyl group to act as a key component in building fused pyrrole (B145914) rings onto the pyridine core.

Fused HeterocycleGeneral Reaction TypePotential Reagents
Pyrrolo[3,4-b]pyridinesCyclocondensationα-haloketones, dicarbonyl compounds
Pyrazolo[3,4-b]pyridinesCyclization of hydrazone intermediateHydrazine followed by cyclizing agent
Pyrido[3,4-d]pyrimidinesCyclocondensationFormamide, orthoesters

This table presents potential cyclization reactions based on the known reactivity of similar 3-aminomethylpyridine derivatives.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a nucleophilic and basic center. This inherent reactivity allows for a range of functionalization reactions directly at the nitrogen atom, which can influence the electronic properties of the pyridine ring and provide access to a variety of pyridinium (B92312) salts and N-oxides.

N-Alkylation and N-Arylation: The pyridine nitrogen can be readily alkylated using alkyl halides or other alkylating agents. This reaction leads to the formation of quaternary pyridinium salts. The quaternization of the nitrogen atom significantly alters the electron distribution in the pyridine ring, making it more electron-deficient and activating the ring towards nucleophilic attack. Similarly, N-arylation can be achieved, often through transition metal-catalyzed cross-coupling reactions, to introduce aryl groups at the nitrogen atom. The formation of N-aminopyridinium salts and their subsequent reactions, such as nucleophilic substitution, have been demonstrated for various pyridine derivatives. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide group is a versatile functional group that can direct further substitutions on the pyridine ring, typically at the 2- and 4-positions, and can also be subsequently removed if desired.

Reaction TypeReagent ClassProduct Type
N-AlkylationAlkyl halides, sulfatesPyridinium salts
N-ArylationAryl halides (with catalyst)Pyridinium salts
N-OxidationPeroxy acids, hydrogen peroxidePyridine N-oxides

This table summarizes the principal reactions involving the pyridine nitrogen atom.

Selective Functionalization Strategies for Poly-substituted Pyridines

The presence of two bromine atoms at the 2- and 5-positions of the pyridine ring in this compound offers significant opportunities for selective functionalization. The differential reactivity of these positions allows for the stepwise introduction of various substituents, leading to highly functionalized pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The electronic environment of the pyridine ring influences the relative reactivity of the C2-Br and C5-Br bonds. Generally, the C2-position of a pyridine ring is more electron-deficient and thus more reactive towards oxidative addition to a palladium(0) catalyst. This inherent difference in reactivity can be exploited for the selective functionalization of the 2-position over the 5-position under carefully controlled reaction conditions. For instance, using a limited amount of the coupling partner can favor monosubstitution at the C2 position. A variety of 3-amino-5-bromopyridine (B85033) derivatives have been synthesized using Buchwald conditions, demonstrating the feasibility of selective amination at the 3-position while retaining the bromine at the 5-position for further transformations. clockss.org

Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium, to generate lithiated pyridine intermediates. These intermediates are highly nucleophilic and can react with a wide range of electrophiles to introduce new functional groups. The regioselectivity of the metal-halogen exchange can often be controlled by temperature and the choice of solvent.

Nucleophilic Aromatic Substitution (SNAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under strongly activating conditions (e.g., quaternization of the pyridine nitrogen) or with highly nucleophilic reagents, nucleophilic aromatic substitution of one of the bromine atoms may be possible. The 2-position is generally more susceptible to nucleophilic attack in pyridine systems.

StrategyPosition(s) TargetedCommon ReagentsPotential Products
Palladium-Catalyzed Cross-CouplingC2 and C5Boronic acids, alkynes, amines (with Pd catalyst)Arylated, alkenylated, alkynylated, aminated pyridines
Metal-Halogen ExchangeC2 and C5Organolithium reagentsLithiated intermediates for further reaction
Selective AminationC2Amines (with base or catalyst)2-amino-5-bromopyridine (B118841) derivatives

This table outlines strategies for the selective functionalization of the dibrominated pyridine core.

Applications in Advanced Organic Synthesis

(2,5-Dibromopyridin-3-yl)methanamine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its three functional groups: the bromine atom at the C2 position, the bromine atom at the C5 position, and the aminomethyl group at the C3 position. The pyridine (B92270) ring is inherently electron-deficient, which enhances the reactivity of the halogen atoms towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The bromine atom at the C2 position, being alpha to the ring nitrogen, is the most electrophilic site and is generally more susceptible to oxidative addition by palladium(0) catalysts. nih.gov This preferential reactivity allows for selective functionalization at this position while leaving the C5-bromo and C3-aminomethyl groups intact for subsequent transformations. nih.govnih.gov Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are commonly employed to form new carbon-carbon bonds at this site. wikipedia.orgorgsyn.org Conversely, under specific conditions, such as using certain sterically hindered ligands or ligand-free protocols, the selectivity can sometimes be shifted towards the C5 position. nih.govnsf.gov The aminomethyl group provides a nucleophilic handle for a variety of reactions, including acylation, alkylation, and the formation of Schiff bases, further expanding the synthetic possibilities.

Table 1: Reactive Sites and Potential Transformations of this compound
Reactive SiteRelative ReactivityPotential ReactionsExample Transformation
C2-BromineHigh (most electrophilic)Suzuki, Negishi, Stille, Buchwald-Hartwig, Sonogashira couplingsReaction with an arylboronic acid to form a C-C bond
C5-BromineModerateCross-coupling (post-C2 functionalization), Lithiation-substitutionReaction with organolithium followed by an electrophile
C3-MethanamineNucleophilicAcylation, Alkylation, Reductive amination, Imine formationReaction with an acyl chloride to form an amide

Construction of Complex Heterocyclic Systems

The sequential and site-selective functionalization of this compound is a powerful strategy for generating libraries of novel, highly substituted pyridine derivatives. researchgate.netgkyj-aes-20963246.com Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.gov For instance, a Negishi or Suzuki coupling can be performed selectively at the C2 position by taking advantage of its higher reactivity. nih.govresearchgate.net Following this initial coupling, a second, different cross-coupling reaction can be carried out at the C5 position, allowing for the controlled introduction of two distinct substituents. The aminomethyl group can then be modified to further increase molecular diversity. This stepwise approach provides access to a vast chemical space of 2,3,5-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions on Dihalopyridine Scaffolds
Dihalopyridine SubstrateBoronic Acid PartnerCatalyst/LigandTypical Reaction SiteProduct Type
2,5-Dibromopyridine (B19318)Phenylboronic acidPd(OAc)₂ / NHCC22-Aryl-5-bromopyridine nih.gov
2,4-Dibromopyridine4-Methylphenylboronic acidPd(OAc)₂ / PPh₃C2 > C42-Aryl-4-bromopyridine acs.org
2,5-Dichloropyridine (B42133)Arylboronic acidPd₂(dba)₃ / SPhosC22-Aryl-5-chloropyridine
2,5-DichloropyridineArylboronic acidPd(OAc)₂ (ligand-free)C5 (unconventional) nsf.gov2-Chloro-5-arylpyridine nsf.gov

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. ias.ac.in A common strategy involves the initial functionalization at the C2 position, followed by a cyclization reaction involving the newly introduced group and the adjacent C3-aminomethyl moiety. For example, introducing a carboxylic acid or a related functional group at C2 via a cross-coupling reaction can be followed by an intramolecular amidation to form a pyrido-fused lactam. Similarly, reaction with a suitable C1 electrophile can lead to [4+1] cyclization to construct fused pyrrolo[2,3-c]pyridine systems, also known as 6-azaindoles. chemrxiv.org These fused bicyclic and polycyclic aromatic systems are of great interest due to their prevalence in biologically active natural products and pharmaceuticals. organic-chemistry.org

Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives
C2-SubstituentCyclization StrategyResulting Fused Ring System
-COOHIntramolecular amidationPyrido[2,3-c]pyridin-one
-CHOPictet-Spengler reactionPyrido-fused dihydropyridine (B1217469)
-C≡CRTransition-metal catalyzed cycloisomerizationPyrrolo[2,3-c]pyridine
-CNReductive cyclization or addition of organometallicsAminopyrido[2,3-c]pyridine

Preparation of Multifunctional Organic Frameworks

The field of materials science has seen tremendous growth in the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. alfa-chemistry.com Pyridine-containing ligands are widely used in MOF synthesis due to the strong coordinating ability of the pyridine nitrogen atom. alfa-chemistry.com

This compound can serve as a precursor to such organic linkers. The bromine atoms can be converted into coordinating groups, such as carboxylic acids, through reactions like lithiation followed by carboxylation, or palladium-catalyzed carbonylation. The resulting (aminomethyl)pyridine dicarboxylic acid would be a tritopic linker, offering three potential coordination sites: the two carboxylate groups and the pyridine nitrogen. The aminomethyl group could also participate in coordination or be used for post-synthetic modification of the MOF, introducing further functionality within the pores. The use of such custom-designed, functionalized pyridine linkers allows for the precise tuning of the structure, porosity, and properties of the resulting MOFs for applications in gas storage, separation, and catalysis. alfa-chemistry.comacs.orgrsc.org

Table 4: Molecular Features of this compound for MOF Linker Synthesis
Structural FeatureRole in MOF SynthesisPotential Advantage
Pyridine NitrogenMetal coordination siteDirects framework topology; can act as a Lewis base site
C2 and C5 Bromine AtomsPrecursors to coordinating groups (e.g., -COOH)Enables the creation of multitopic linkers for building robust 3D frameworks acs.org
C3-Methanamine GroupAdditional coordination site or post-synthetic modification handleIntroduces functionality (e.g., basicity, chirality) into the MOF pores nih.gov

Pre Clinical Research in Medicinal Chemistry

Design Principles for Utilizing (2,5-Dibromopyridin-3-yl)methanamine in Drug Discovery

The utility of this compound in drug discovery is rooted in several key design principles that medicinal chemists leverage to create novel and effective therapeutic agents. nih.govmdpi.com The process of drug design involves finding molecules that are complementary in shape and charge to their biological targets. nih.gov The pyridine (B92270) ring, a central feature of this compound, is a well-established "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous natural products and approved drugs, its ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking, and its favorable physicochemical properties that often translate to good bioavailability.

The bromine atoms at the 2 and 5 positions of the pyridine ring are of particular importance in the design of new drug candidates. These halogen substituents can serve multiple purposes. Firstly, they can act as "handles" for further chemical derivatization through various cross-coupling reactions, allowing for the systematic modification of the core structure. This enables the generation of large libraries of analogues for screening, which is a crucial step in identifying lead compounds. Secondly, bromine atoms can modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. Furthermore, the presence of halogens can enhance the binding affinity of a molecule to its target through halogen bonding, a specific type of non-covalent interaction.

The methanamine group at the 3-position provides another critical point for diversification. This primary amine can be readily functionalized to introduce a wide array of substituents, allowing for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov By systematically altering the groups attached to the methanamine nitrogen, researchers can explore the chemical space around the core scaffold and optimize interactions with the target protein. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.govcollaborativedrug.com For derivatives of this compound, SAR analyses aim to identify the key structural features that govern their pharmacological effects. researchgate.net By systematically modifying the parent compound and assessing the impact of these changes on its biological activity, researchers can build a comprehensive understanding of the SAR, which in turn guides the design of more potent and selective drug candidates. nih.gov

A crucial aspect of SAR is the exploration of substitutions at various positions of the this compound scaffold. For instance, the nature of the substituent on the methanamine nitrogen can significantly influence biological activity. The size, shape, and electronic properties of this substituent can all play a role in how the molecule interacts with its biological target.

Furthermore, the bromine atoms at the 2 and 5 positions can be replaced with other functional groups to probe their role in target binding. The aim of SAR analyses is to convert these observations into informative relationships that can guide the identification of lead compounds for further pre-clinical studies. drugdesign.org

Exploration of Theoretical Pharmacological Activities

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have been investigated for their potential in this area. researchgate.netmdpi.com For instance, certain 6-chloro-pyridin-2-yl-amine derivatives have been synthesized and screened for their antibacterial and antifungal activities. researchgate.net In one study, compounds 3a, 3f, and 3h, which are derivatives of 2-amino-6-chloropyridine, demonstrated good antifungal activity against Fusarium oxysporum when compared to other compounds in the same series. researchgate.net Additionally, compounds 3b, 3c, 3d, 3e, and 3g showed moderate zones of inhibition against tested bacterial strains. researchgate.net

While these studies highlight the potential of the pyridine scaffold in developing antimicrobial and antifungal agents, specific in vitro investigations on derivatives of this compound are an area for further exploration. The presence of bromine atoms in the this compound scaffold could potentially enhance antimicrobial activity, as halogenated compounds are known to exhibit potent biological effects. Further research is needed to synthesize and evaluate derivatives of this specific compound against a panel of clinically relevant bacteria and fungi.

Compound SeriesTest OrganismActivityReference
6-Chloro-pyridin-2-yl-amine derivatives (3a, 3f, 3h)Fusarium oxysporumGood antifungal activity researchgate.net
6-Chloro-pyridin-2-yl-amine derivatives (3b, 3c, 3d, 3e, 3g)Bacterial strainsModerate zone of inhibition researchgate.net
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (6a, 6b, 6d)Gram-positive bacteriaStrong anti-bacterial effects ut.ac.ir

The development of novel anticancer agents is a major focus of medicinal chemistry research. Pyridine-containing compounds have shown promise in this area. mdpi.com For example, a series of novel pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n from this series were identified as the most active, with IC50 values of 0.22 and 1.88 µM after 48 hours of treatment, respectively. mdpi.com Notably, the activity of compound 8e was greater than that of the reference drug doxorubicin (B1662922) (IC50 = 1.93 µM). mdpi.com

Furthermore, in a study on novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives, which can be conceptually linked to the modification of a methanamine group on an aromatic core, several compounds exhibited significant in vitro anticancer activity against the human glioma U87 MG cell line. researchgate.netwjarr.com Specifically, compounds 15 , 16 , and 17 showed IC50 values of 18.50 µM, 47 µM, and 75 µM, respectively. researchgate.netwjarr.com The potency of compound 15 was comparable to the standard drug Carmustine (IC50 = 18.24 µM). researchgate.netwjarr.com

These findings suggest that the this compound scaffold could be a valuable starting point for the design of new anticancer agents. The ability to introduce diverse functionalities at the methanamine position, as demonstrated by the pyridine-urea and carbazole (B46965) derivatives, offers a promising strategy for developing potent and selective inhibitors of cancer cell proliferation.

CompoundCell LineIncubation TimeIC50 (µM)Reference
Pyridine-urea 8eMCF-748 h0.22 mdpi.com
Pyridine-urea 8nMCF-748 h1.88 mdpi.com
Doxorubicin (Reference)MCF-748 h1.93 mdpi.com
Carbazole derivative 15U87 MG24 h18.50 researchgate.netwjarr.com
Carbazole derivative 16U87 MG24 h47 researchgate.netwjarr.com
Carbazole derivative 17U87 MG24 h75 researchgate.netwjarr.com
Carmustine (Reference)U87 MG24 h18.24 researchgate.netwjarr.com

The design of selective ligands for G protein-coupled receptors (GPCRs) and ion channels is a major area of drug discovery. The this compound scaffold holds potential for the development of ligands for various receptors, including adenosine (B11128) receptors and the P2X7 receptor.

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs that are involved in a wide range of physiological processes, making them attractive drug targets. clinpgx.orgnih.gov While many known adenosine receptor agonists are derivatives of purine (B94841) nucleosides, non-nucleoside structures have also been explored. nih.govnih.gov For instance, 2-amino-3,5-dicyanopyridine derivatives have been identified as non-nucleoside adenosine receptor agonists. nih.gov This highlights the potential of the pyridine core, a key feature of this compound, in the design of novel adenosine receptor ligands. The ability to functionalize the methanamine group and modify the pyridine ring of this compound could lead to the discovery of new and selective modulators of adenosine receptor activity.

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammation and pain, making it a target for the development of new analgesics and anti-inflammatory drugs. nih.govresearchgate.net Several small molecule antagonists of the P2X7 receptor have been developed, some of which feature a pyridine core. For example, 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl) methyl)pyridine (A438079) is a known P2X7 antagonist. nih.gov The structural features of this compound, with its substitutable methanamine group and dibrominated pyridine ring, provide a framework for designing novel P2X7 receptor antagonists. The bromine atoms could be exploited for further structural modifications to optimize potency and selectivity.

ReceptorLigand TypeExample CompoundKey Structural FeatureReference
Adenosine ReceptorsAgonist2-amino-3,5-dicyanopyridine derivativesPyridine core nih.gov
P2X7 ReceptorAntagonistA438079Pyridine core nih.gov
P2X7 ReceptorAntagonistA-740003Competitive antagonist medchemexpress.comnih.gov
P2X7 ReceptorAntagonistAZ10606120Selective antagonist researchgate.netmedchemexpress.com

The inhibition of specific enzymes is a key strategy in the treatment of many diseases. Derivatives of pyridine-based compounds have been investigated as inhibitors of various enzymes, including Cytochrome P450 2A6 (CYP2A6).

CYP2A6 is an enzyme primarily responsible for the metabolism of nicotine (B1678760) to cotinine. nih.gov Inhibition of this enzyme is being explored as a potential strategy for smoking cessation, as it would lead to higher and more sustained levels of nicotine in the plasma, thereby reducing the craving for tobacco. nih.govresearchgate.net In a study focused on the design of novel pyridine-based CYP2A6 inhibitors, it was found that substitutions at the 3-position of the pyridine ring with an imidazole (B134444) or propargyl ether-containing group resulted in the most optimal interactions with the enzyme's active site. nih.gov This finding is particularly relevant to this compound, as it possesses a methanamine group at the 3-position that can be readily modified to incorporate such functionalities.

The study also highlighted the importance of hydrogen-bonding interactions for effective binding within the CYP2A6 active site. nih.gov The methanamine group of this compound and its derivatives can participate in such interactions. These findings suggest that this compound is a promising scaffold for the development of potent and selective CYP2A6 inhibitors.

EnzymeRationale for InhibitionKey SAR Finding for Pyridine DerivativesRelevance of this compoundReference
Cytochrome P450 2A6 (CYP2A6)Smoking cessation by inhibiting nicotine metabolismSubstitution at the 3-position of the pyridine ring is optimalMethanamine at the 3-position allows for ideal substitutions nih.gov

Development of Novel Scaffolds for Bioactive Molecules

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The aim is to identify and synthesize core molecular structures that can be systematically modified to create libraries of compounds with the potential to interact with biological targets, such as enzymes and receptors, in a desired way. The pyridine ring, a common motif in both natural products and synthetic drugs, is considered a "privileged scaffold" due to its ability to form favorable interactions with a variety of biological targets.

Theoretically, this compound could be utilized in various cyclization reactions to form fused pyridine systems. For instance, reaction of the aminomethyl group with dicarbonyl compounds could lead to the formation of pyrido-fused heterocycles. Similarly, reactions with isothiocyanates could yield pyridyl-substituted thioureas, which are precursors to various sulfur and nitrogen-containing heterocyclic scaffolds. The bromine atoms could then be used for further diversification of the scaffold through reactions like the Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to modulate biological activity.

While these synthetic strategies are plausible based on general principles of organic chemistry and medicinal chemistry, there is no specific published research that demonstrates their application to this compound to generate and test novel bioactive scaffolds. Consequently, there are no detailed research findings or data tables of specific derivatives and their biological activities to report at this time. The scientific community has yet to publish in-depth studies on the exploration of this particular compound as a starting material for the generation of new pharmacologically relevant molecular frameworks.

Coordination Chemistry and Ligand Design

(2,5-Dibromopyridin-3-yl)methanamine as a Ligand Precursor

This compound serves as a foundational precursor for the synthesis of more elaborate, multidentate ligands. The primary amine group of the methanamine moiety is a versatile functional handle that can readily undergo condensation reactions with aldehydes or ketones to form Schiff base (imine) ligands. This reaction expands the coordination sphere and allows for the introduction of a wide array of steric and electronic features depending on the nature of the carbonyl compound used.

Furthermore, the two bromine atoms on the pyridine (B92270) ring are not merely passive substituents; they represent reactive sites for further synthetic transformations. Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, the bromo groups can be replaced with various aryl, alkyl, or alkynyl moieties. This post-synthesis modification of the ligand framework enables the creation of a diverse library of ligands from a single, common precursor, each with unique properties tailored for specific applications in coordination chemistry.

Synthesis of Metal Complexes Featuring the Pyridylmethanamine Ligand

The synthesis of metal complexes incorporating the this compound ligand, or its derivatives, generally follows standard protocols for the coordination of N-donor ligands. The most common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A typical synthetic procedure can be outlined as follows:

An alcoholic or acetonitrile (B52724) solution of the chosen metal salt (e.g., chlorides, acetates, nitrates, or perchlorates of metals like Cu(II), Ni(II), Co(II), Pd(II), etc.) is prepared.

A solution of this compound is added, often in a specific stoichiometric ratio (e.g., 1:1 or 2:1 metal-to-ligand).

The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation.

The resulting metal complex may precipitate directly from the solution or can be isolated by slow evaporation of the solvent.

The choice of metal salt and solvent system can significantly influence the final structure and coordination geometry of the complex. The nature of the counter-ion from the metal salt can also play a role, either by remaining as a non-coordinating species or by directly participating in the coordination sphere of the metal center. mdpi.com

Investigation of Coordination Modes and Geometries

This compound is inherently a bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the aminomethyl group. This N,N'-chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry. monash.eduresearchgate.net The resulting metal complexes can adopt various coordination geometries, which are primarily dictated by the coordination number of the metal ion, its electronic configuration, and the steric demands of the ligands. nih.gov

Depending on the metal-to-ligand stoichiometry and the presence of other co-ligands (like halides or solvent molecules), several geometries are possible. For a four-coordinate metal center, square planar or tetrahedral geometries are common. wikipedia.org For a six-coordinate metal center, an octahedral geometry is typically observed, which could involve two or three pyridylmethanamine ligands or a combination of the ligand with other monodentate or bidentate co-ligands. researchgate.net

Table 1. Potential Coordination Geometries for Metal Complexes of this compound.
Coordination NumberTypical GeometryExample FormulationNotes
4Tetrahedral[M(L)X₂]Common for d¹⁰ ions like Zn(II) or Co(II).
4Square Planar[M(L)₂]²⁺ or [M(L)X₂]Favored by d⁸ ions such as Pd(II), Pt(II), and sometimes Ni(II). nih.gov
5Trigonal Bipyramidal / Square Pyramidal[M(L)X₃]Less common but possible with specific ligand and metal combinations.
6Octahedral[M(L)₂X₂] or [M(L)₃]²⁺Very common for many first-row transition metals like Fe(II), Co(II), and Ni(II). researchgate.net

*L = this compound; M = Transition Metal; X = Monodentate Ligand (e.g., Cl⁻, Br⁻, H₂O).

Role of Halogen Substituents in Ligand Properties and Metal-Ligand Interactions

The two bromine atoms on the pyridine ring exert significant electronic and steric effects that modulate the ligand's properties and its interactions with metal centers.

Electronic Effects : Bromine is a highly electronegative atom that acts as a strong electron-withdrawing group through the inductive effect. This effect reduces the electron density on the pyridine ring, thereby decreasing the basicity (Lewis basicity) of the pyridine nitrogen atom. nih.govacs.org A less basic nitrogen donor forms a weaker σ-bond with the metal center, which can influence the stability and reactivity of the resulting complex. researchgate.net This electron deficiency can also make the pyridine ring a better π-acceptor, which is relevant for stabilizing metals in lower oxidation states. nih.gov

Steric Effects : The bromine atom at the 2-position (ortho to the nitrogen) introduces steric hindrance around the metal coordination site. acs.org This steric bulk can influence the coordination geometry, potentially distorting it from an ideal geometry and affecting the bond angles and lengths within the coordination sphere. It can also limit the number of ligands that can coordinate to a single metal center.

Halogen Bonding : Beyond simple steric and electronic repulsion, the bromine substituents can participate in non-covalent interactions known as halogen bonds. ju.edu.jo A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile, such as a halide anion or another donor atom in the crystal lattice. nih.gov These interactions can play a crucial role in directing the self-assembly of complexes in the solid state, leading to the formation of supramolecular architectures like 1D chains or 2D networks. acs.orgacs.org

Catalytic Applications of Metal-Pyridylmethanamine Complexes

While specific catalytic data for complexes of this compound are not extensively documented, the broader class of metal complexes with pyridylamine and related N-donor ligands are known to be active catalysts for a variety of important organic transformations. nih.govresearchgate.netmdpi.com The electronic modifications imparted by the dibromo-substituents make these potential catalysts particularly interesting.

Olefin Polymerization : Late transition metal complexes, particularly those of iron and cobalt, featuring pyridine-based ligands are highly effective catalysts for the polymerization and oligomerization of olefins like ethylene. nih.govresearchgate.netnih.gov The steric and electronic properties of the ligand are critical for controlling the activity of the catalyst and the properties of the resulting polymer (e.g., molecular weight, branching). The electron-withdrawing nature of the dibrominated ligand could enhance the electrophilicity of the metal center, potentially increasing catalytic activity.

Transfer Hydrogenation : Ruthenium, iron, and other transition metal complexes with chelating nitrogen ligands are well-established catalysts for the transfer hydrogenation of ketones and imines, a key reaction for producing alcohols and amines. researchgate.netacs.orgnih.gov The ligand framework plays a vital role in the catalytic cycle, and tuning its electronic properties can modulate the efficiency and selectivity of the reaction.

Cross-Coupling Reactions : Palladium(II) complexes with pyridine ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The ligand's basicity and steric profile can influence the stability and activity of the active catalytic species. Weaker coordination from the electron-deficient dibromopyridine might facilitate the catalytic cycle, potentially leading to higher reaction yields. acs.org

Table 2. Potential Catalytic Applications for Metal Complexes of this compound.
Catalytic ReactionPotential Metal CenterRationale / Role of Ligand
Olefin PolymerizationFe(II), Co(II), Ni(II)Ligand tunes electronic/steric environment to control polymer properties. nih.gov
Transfer HydrogenationRu(II), Fe(II), Ir(III)Chelating ligand stabilizes the metal center throughout the catalytic cycle. researchgate.netacs.org
Heck / Suzuki CouplingPd(II)Electron-deficient ligand may enhance catalyst activity by promoting reductive elimination. nih.gov

Applications in Materials Science and Catalysis

Utilization in Polymer Synthesis

There is currently no available scientific literature that describes the use of (2,5-Dibromopyridin-3-yl)methanamine as a monomer in polymer synthesis. The bifunctional nature of the molecule, containing both an amine group and reactive bromine atoms, theoretically allows for its participation in various polymerization reactions, such as polycondensation. However, no specific polymers derived from this compound or corresponding polymerization studies have been reported.

Development of Functional Materials

The development of functional materials, such as metal-organic frameworks (MOFs) or coordination polymers, often relies on ligands containing nitrogen heterocycles. The pyridine (B92270) and amine functionalities of this compound make it a potential candidate as a ligand for the synthesis of such materials. Nevertheless, a search of existing literature indicates that this compound has not been utilized in the reported synthesis of any specific functional materials. Consequently, there are no research findings on the properties or performance of materials incorporating this compound.

Exploration of Catalytic Properties of this compound Derivatives

The synthesis of metal complexes with catalytic activity often employs ligands derived from pyridine-containing molecules. The nitrogen atom of the pyridine ring and the amino group in this compound could coordinate with metal centers to form complexes that may exhibit catalytic properties. However, there are no published studies on the synthesis of such derivatives or an exploration of their potential catalytic activities. The field remains open for future investigation into the catalytic applications of metal complexes derived from this particular ligand.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2,5-Dibromopyridin-3-yl)methanamine. These calculations provide a foundational understanding of the molecule's behavior.

Detailed DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and calculate various electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amino group are expected to be electron-rich regions, susceptible to electrophilic attack, while the regions around the bromine and hydrogen atoms are typically electron-poor. researchgate.net

Natural Bond Orbital (NBO) analysis can further detail the charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.net Reactivity descriptors like electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactivity. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of that interaction. nih.govmdpi.com

Molecular docking involves placing the ligand (this compound) into the binding site of a receptor and calculating a score that estimates the binding affinity. amazonaws.com For instance, derivatives of bromopyridines have been studied as potential inhibitors of targets like human topoisomerase II. researchgate.net Docking simulations can reveal the preferred binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The amino group and the pyridine nitrogen are likely hydrogen bond donors and acceptors, respectively, while the dibrominated pyridine ring can participate in hydrophobic and halogen bonding interactions. d-nb.info

Following docking, Molecular Dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time, typically on the nanosecond scale. nih.gov MD simulations provide insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and a more refined estimation of binding free energy. mdpi.com Analysis of the simulation trajectory can reveal the persistence of key interactions identified in the docking study. core.ac.uk

Table 2: Hypothetical Molecular Docking Results against a Kinase ATP Binding Site

Parameter Value Details
Binding Affinity -8.2 kcal/mol Indicates strong predicted binding
Hydrogen Bonds 3 With backbone atoms of key amino acid residues (e.g., Cys, Glu)
Halogen Bonds 1 Bromine atom interacting with a backbone carbonyl oxygen
Hydrophobic Interactions 4 Pyridine ring with nonpolar residues (e.g., Leu, Val, Ile)

Conformational Analysis and Stereochemical Studies

The biological activity and reactivity of this compound are influenced by its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. The primary source of conformational flexibility is the rotation around the single bond connecting the aminomethyl group (-CH2NH2) to the pyridine ring.

Computational methods can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. mdpi.com Such studies can reveal the preferred orientation of the amino group relative to the pyridine ring and its substituents. The presence of two bulky bromine atoms adjacent to the methanamine group can create steric hindrance that significantly influences the conformational landscape.

While this compound itself is not chiral, derivatives with substitutions on the aminomethyl group could be. In such cases, computational studies can help predict the relative stability of different diastereomers and enantiomers, which is crucial as stereochemistry often dictates biological activity. researchgate.net

Table 3: Calculated Relative Energies of Rotational Conformers

Dihedral Angle (Br-C-C-N) Relative Energy (kcal/mol) Stability
+4.5 Sterically hindered (eclipsed)
60° 0.0 Most stable (staggered)
120° +1.8 Less stable (gauche)

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, such as the reduction of the corresponding nitrile, or its participation in subsequent reactions like N-alkylation or acylation. researchgate.net

By modeling the reactants, products, and potential intermediates, and by locating the transition state (TS) structures, a complete reaction energy profile can be constructed. mdpi.com The height of the energy barrier from the reactants to the transition state determines the activation energy, which is directly related to the reaction rate. nih.gov These calculations can distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. nih.gov

For example, in a potential synthesis involving the amination of 2,5-dibromo-3-(bromomethyl)pyridine, DFT calculations could model the SN2 transition state. The calculations would provide the geometry of the transition state and the activation energy, offering insights into the reaction's feasibility and kinetics. These theoretical studies can guide the optimization of experimental reaction conditions, such as solvent choice and temperature. researchgate.net

Future Research Directions and Perspectives

Development of Stereoselective Synthetic Pathways

The presence of a stereocenter in derivatives of (2,5-Dibromopyridin-3-yl)methanamine necessitates the development of efficient and highly stereoselective synthetic methodologies. The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Therefore, gaining access to enantiopure forms of this compound's derivatives is paramount for its successful application in pharmacology.

Future research should focus on adapting established methods for asymmetric synthesis to this specific substrate. Promising avenues include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines represents a powerful tool for the synthesis of chiral amines. oberlin.edu The development of catalysts and ligands specifically tailored for the steric and electronic properties of the dibrominated pyridine (B92270) substrate will be crucial.

Catalytic Enantioselective Addition to Imines: The aza-Friedel-Crafts reaction, catalyzed by chiral Lewis acids, could be employed to introduce aryl or other nucleophilic groups to an imine precursor of this compound, thereby establishing a chiral center with high enantioselectivity. nih.gov

Chiral Amine Catalysis: The use of chiral amines as catalysts in asymmetric transformations is a rapidly growing field. researchgate.net Investigating their application in the functionalization of the aminomethyl group or in reactions involving the pyridine ring could lead to novel stereoselective pathways.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as transaminases, could be explored for the stereoselective synthesis of chiral aminomethylpyridine derivatives.

The successful development of these pathways will not only provide access to enantiomerically pure compounds for biological evaluation but also contribute to the broader field of asymmetric synthesis.

Exploration of New Biological Targets and Therapeutic Areas

The pyridine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. oberlin.edunih.govresearchgate.net The unique substitution pattern of this compound suggests several promising therapeutic areas for investigation.

Oncology: The bromo-substituents can serve as handles for further functionalization, allowing for the synthesis of a library of compounds to be screened against various cancer cell lines. Pyridine derivatives have been shown to target a multitude of pathways involved in cancer progression. researchgate.net Molecular docking studies could be employed to predict potential protein targets, such as kinases or other enzymes implicated in oncogenesis.

Infectious Diseases: The antimicrobial potential of pyridine-containing compounds is well-documented. plos.org Derivatives of this compound could be evaluated for their activity against a panel of bacterial and fungal pathogens. The bromine atoms may enhance the antimicrobial properties of the molecule.

Neurological Disorders: The aminomethylpyridine moiety is a common feature in centrally active compounds. Future research could explore the potential of derivatives to modulate neurotransmitter receptors or enzymes involved in neurological signaling. The ability of pyridine-based compounds to cross the blood-brain barrier is an important consideration in this context. nih.gov

Enzyme Inhibition: The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The amino group can participate in key hydrogen bonding interactions within an active site, while the dibromopyridine core can be tailored to achieve high affinity and selectivity for a specific target.

Systematic screening of derivatives against a diverse range of biological targets will be essential to uncover the full therapeutic potential of this compound.

Integration into Advanced Material Architectures

The unique electronic and coordination properties of the pyridine ring, combined with the reactive handles provided by the bromine atoms and the amino group, make this compound a valuable building block for the construction of advanced materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the aminomethyl group can act as coordination sites for metal ions, enabling the formation of MOFs. oberlin.edunih.gov The bromine atoms can be utilized for post-synthetic modification of the framework, allowing for the introduction of additional functionalities and the tuning of the material's properties for applications in gas storage, separation, and catalysis.

Functional Polymers: The aminomethyl group can be used as a monomer or a functionalizing agent in polymerization reactions. researchgate.net The resulting polymers could possess interesting electronic, optical, or recognition properties. For instance, polymers incorporating this moiety could be explored as sensors for specific analytes or as components in organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov

Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct well-defined supramolecular architectures. The bromine atoms can also engage in halogen bonding, providing an additional tool for directing the self-assembly process.

Organic Electronics: Pyridine-based materials are increasingly being investigated for their charge transport properties. nih.gov Derivatives of this compound could be synthesized and evaluated as components in organic solar cells or field-effect transistors.

The versatility of this compound as a building block opens up exciting possibilities for the creation of novel materials with tailored properties and functions.

Computational Design of Novel this compound Derivatives

Computational modeling and in silico screening have become indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules for a wide range of applications. nih.govnih.gov The application of these methods to this compound can guide the synthesis of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking: For drug discovery applications, molecular docking simulations can be used to predict the binding mode and affinity of derivatives to specific biological targets. researchgate.netplos.orgplos.orgnih.gov This information can guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.net This information is valuable for understanding reaction mechanisms and for predicting the properties of new materials.

Virtual Screening: Large virtual libraries of this compound derivatives can be generated and screened in silico against various targets or for desired properties. This approach can significantly reduce the time and cost associated with experimental screening.

The integration of computational design with experimental synthesis and testing will be a powerful strategy for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,5-Dibromopyridin-3-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, brominated pyridine derivatives can react with ammonia or amine precursors under controlled conditions. A related synthesis involves reacting 3,5-dibromopyridine with a formamide derivative followed by reduction (e.g., using LiAlH₄) to yield the methanamine group . Optimization of reaction temperature (e.g., 120°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent) is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and confirms substitution patterns.
  • LC-MS : Validates molecular weight (MW: 249.96 g/mol) and purity.
  • IR Spectroscopy : Detects NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
  • Elemental Analysis : Ensures correct C, H, N, Br composition (e.g., C₆H₆Br₂N₂) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent degradation via bromine displacement or amine oxidation. Avoid exposure to moisture, as hydrolysis can lead to deamination or bromide release .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : React with aryl boronic acids (e.g., (4-methoxyphenyl)boronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor via TLC .
  • Buchwald-Hartwig Amination : Couple with secondary amines using Pd₂(dba)₃ and Xantphos (10 mol%) in toluene at 110°C. Yields >75% are achievable with rigorous exclusion of oxygen .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying conditions?

  • Methodological Answer : Discrepancies in reactivity (e.g., divergent yields in amination) may arise from trace metal impurities or solvent effects. Mitigation strategies include:

  • Control Experiments : Compare reactions in degassed vs. non-degassed solvents.
  • Additive Screening : Test ligands (e.g., BINAP) or bases (e.g., Cs₂CO₃ vs. K₃PO₄) to optimize catalytic cycles.
  • DFT Modeling : Predict electronic effects of substituents on reaction pathways .

Q. How can this compound serve as a building block for bioactive heterocycles?

  • Methodological Answer : The amine group facilitates cyclocondensation reactions. For example:

  • Pyrazole Synthesis : React with β-ketoesters in acetic acid to form pyrazole derivatives.
  • Triazole Formation : Use CuAAC (click chemistry) with azides and CuSO₄/ascorbate.
  • Biological Screening : Assess cytotoxicity via MTT assays (e.g., IC₅₀ determination in HeLa cells) .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Limited data on gram-scale synthesis; explore continuous-flow reactors for improved yield .
  • Biological Profiling : Prioritize kinase inhibition assays given structural similarity to pyridine-based inhibitors .
  • Computational Studies : Use DFT to map bromine’s electronic effects on amine reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.